ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate
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Overview
Description
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Industrial production methods may involve the use of solid support catalysts such as Al2O3 and TiCl4 to enhance the reaction efficiency .
Chemical Reactions Analysis
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions result in the modulation of cellular processes, leading to its diverse biological activities.
Comparison with Similar Compounds
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem, alpidem, and saripidem . While these compounds share a similar core structure, this compound is unique due to the presence of the thienyl group, which imparts distinct biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N3O2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C15H15N3O2S/c1-3-20-15(19)17-14-13(11-5-4-8-21-11)16-12-9-10(2)6-7-18(12)14/h4-9H,3H2,1-2H3,(H,17,19) |
InChI Key |
NTHVJKORHPUXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CS3 |
Origin of Product |
United States |
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